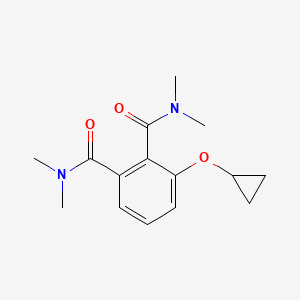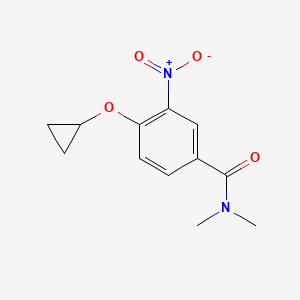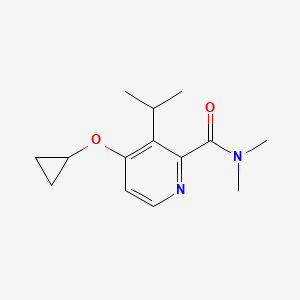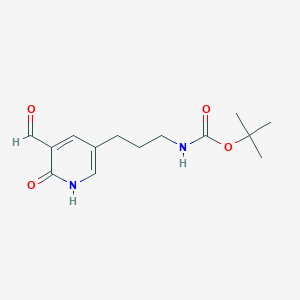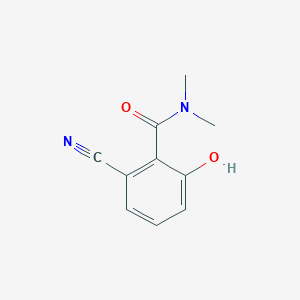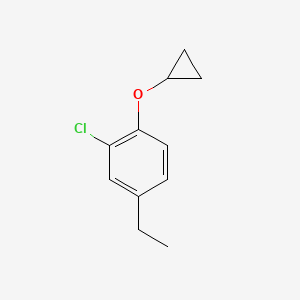
3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and iodopyridine functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine or iodinating agents, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodopyridine group can undergo substitution reactions with various nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of new compounds with different functional groups .
Applications De Recherche Scientifique
3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of new compounds with potential biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Tert-butoxy-4-cyclopropoxy-5-bromopyridine: Similar structure but with a bromine atom instead of iodine.
3-Tert-butoxy-4-cyclopropoxy-5-chloropyridine: Similar structure but with a chlorine atom instead of iodine.
3-Tert-butoxy-4-cyclopropoxy-5-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions .
Propriétés
Formule moléculaire |
C12H16INO2 |
|---|---|
Poids moléculaire |
333.16 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-iodo-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-10-7-14-6-9(13)11(10)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
WURLKZVRUCQVHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CN=CC(=C1OC2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


